molecular formula C9H9BrO2 B3056168 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine CAS No. 69464-39-7

6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine

Cat. No. B3056168
CAS RN: 69464-39-7
M. Wt: 229.07 g/mol
InChI Key: RZIQLZJWVWXWMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Final Bromination and Oxidation : Bromination of compound 3 with NaBr–H~2~O~2~ produces 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine (compound 4) in quantitative yield .

Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine is shown below:


Chemical Reactions Analysis

Compound 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine has been employed as a key intermediate for the preparation of other biological CoQ analogues . Additionally, it can undergo Stille coupling reactions to efficiently produce Coenzyme Qn .


Physical And Chemical Properties Analysis

  • Safety Information : Warning (Hazard statements: H302-H315-H319-H335). Please refer to the MSDS for detailed safety information .

Scientific Research Applications

Antibacterial and Antifungal Agents

6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine and its derivatives have been explored for their potential as antibacterial and antifungal agents. For instance, some sulfonamides containing the 1,4-benzodioxin ring have shown significant antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These compounds have been suggested as possible therapeutic agents for inflammatory ailments and other associated diseases (Abbasi et al., 2017). Additionally, other synthesized compounds in this category have exhibited good antimicrobial potential with low hemolytic activity, suggesting their suitability as antibacterial and antifungal agents (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Research has also focused on the synthesis of derivatives of 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine for enzyme inhibition, with potential therapeutic applications. For example, compounds synthesized in this category have shown inhibitory activities against α-glucosidase enzyme, indicating potential use in the treatment of type-2 diabetes (Abbasi et al., 2023). Other studies have investigated the enzyme inhibitory potential of these compounds against cholinesterase inhibitors and moderately against antibacterial agents, which could be beneficial in treating related diseases (Abbasi et al., 2014).

Antibacterial Agents and Biofilm Inhibition

The synthesis of novel derivatives has also been directed towards the development of potent antibacterial agents and inhibitors of bacterial biofilms. Research in this area has indicated that certain synthesized molecules display suitable inhibitory action against bacterial biofilms, along with docile cytotoxicity, suggesting their potential as antibacterial agents (Abbasi et al., 2020).

Synthesis Techniques and Drug Discovery

Additionally, 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine has been involved in various synthetic techniques, contributing to drug discovery processes. For example, new synthesis approaches have led to novel aza analogues of the 2-substituted-2,3-dihydro-1,4-benzodioxin core, which can be useful intermediates for preparing potential new therapeutic agents (Matesanz et al., 2003).

Mechanism of Action

As a Coenzyme Q analogue, this compound participates in electron transfer processes within biological systems, including mitochondrial electron transport chains and bacterial respiratory systems .

Safety and Hazards

6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine should be handled with care due to its potential hazards. Follow safety precautions and consult the provided MSDS for specific details .

properties

IUPAC Name

6-bromo-5-methyl-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIQLZJWVWXWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499300
Record name 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine

CAS RN

69464-39-7
Record name 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 30 ml of acetic acid, was dissolved 10 g of 5-methyl-1,4-benzodioxane and 11.8 g of bromine was added dropwise to the solution. After stirring for 30 minutes, the reaction mixture was poured into a sodium hydrogen sulfite aqueous solution and extracted with diethyl ether. The resulting diethyl ether layer was washed successively with a sodium hydrogen carbonate aqueous solution, water and saturated saline solution, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 15.0 g of 6-bromo-5-methyl-1,4-benzodioxane (bp. 126°-135° C. (7 mmHg)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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